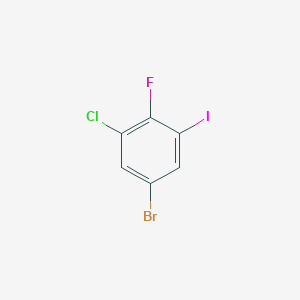

5-bromo-1-chloro-2-fluoro-3-iodoBenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-1-chloro-2-fluoro-3-iodobenzene is an aromatic compound with the molecular formula C6H2BrClFI. It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-chloro-2-fluoro-3-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a benzene derivative. For instance, starting with a suitable precursor, sequential halogenation reactions can be carried out under controlled conditions to introduce bromine, chlorine, fluorine, and iodine atoms at specific positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-chloro-2-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation states of the halogen atoms.

Coupling Reactions: It can be used in coupling reactions such as Suzuki and Heck reactions to form more complex organic molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Catalysts: Such as palladium or copper catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-1-chloro-2-fluoro-3-iodobenzene has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: It can be used in the development of bioactive compounds and as a probe in biochemical studies.

Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic components

Mechanism of Action

The mechanism of action of 5-bromo-1-chloro-2-fluoro-3-iodobenzene depends on its specific application. In chemical reactions, the halogen atoms can participate in various interactions, such as forming bonds with other atoms or molecules. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-bromo-1-chloro-2-fluoro-3-iodobenzene include other halogenated benzene derivatives such as:

- 4-Bromo-2-chloro-6-fluoroiodobenzene

- 1-Bromo-3-chloro-5-fluoro-2-iodobenzene

- 2-Chloro-4-bromo-6-fluoroiodobenzene .

Uniqueness

The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

5-Bromo-1-chloro-2-fluoro-3-iodobenzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its potential bioactivity. This article reviews its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C6H2BrClF I, with a molecular weight of approximately 344.95 g/mol. The presence of multiple halogens (bromine, chlorine, fluorine, and iodine) significantly influences its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step halogenation reactions. The general synthetic route includes:

- Bromination : Bromine (Br2) is used in the presence of a catalyst (e.g., iron) to brominate benzene.

- Chlorination : The brominated product undergoes chlorination using chlorine gas (Cl2) with aluminum chloride as a catalyst.

- Fluorination : Fluorination is achieved using hydrogen fluoride (HF) or Selectfluor.

- Iodination : The final step involves iodination, often employing iodine or iodinating agents under controlled conditions.

Biological Activity

The biological activity of this compound is primarily linked to its structural characteristics as a halogenated compound. Studies have indicated that similar halogenated aromatic compounds exhibit various biological activities, including:

- Antimicrobial Activity : Halogenated compounds are known for their antibacterial and antifungal properties. For instance, compounds with similar structures have been reported to inhibit the growth of pathogenic bacteria and fungi.

- Anticancer Properties : Research suggests that halogenated benzenes can exhibit cytotoxic effects against cancer cell lines. A study demonstrated that derivatives containing multiple halogens can enhance anticancer activity through various mechanisms, including apoptosis induction .

Case Studies

- Anticancer Activity : A comparative study on the cytotoxic effects of various halogenated benzene derivatives revealed that compounds like this compound showed significant inhibition of tumor cell proliferation in vitro .

- Antimicrobial Studies : In vitro assays demonstrated that similar compounds exhibited strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Table of Biological Activities

The mechanism by which this compound exerts its biological effects is not yet fully elucidated but is believed to involve:

- Electrophilic Interactions : The electron-withdrawing nature of halogens may facilitate interactions with nucleophilic sites in biological molecules, leading to altered cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.

Properties

IUPAC Name |

5-bromo-1-chloro-2-fluoro-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(9)5(10)2-3/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBPGGLTSPFQQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.